Isoxazolo[5,4-b]pyridin-3-ol
Description
Overview of Isoxazole (B147169) and Fused Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom adjacent to each other. nih.govnih.gov This arrangement confers a unique set of properties, including the ability to participate in various non-covalent interactions, which is crucial for drug-target binding. researchgate.netsymc.edu.cn The fusion of an isoxazole ring with other cyclic systems, such as the pyridine (B92270) ring in Isoxazolo[5,4-b]pyridin-3-ol, creates a rigid scaffold that can be functionalized to achieve specific biological activities.
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a versatile building block in drug design. ajrconline.orgnih.gov Its presence in a molecule can enhance physicochemical properties, and the ring system's stability allows for the manipulation of substituents to create functionally complex derivatives. ijrrjournal.com The development of novel synthetic strategies has enabled the creation of a wide array of isoxazole derivatives with improved bioactivity and selectivity. rsc.orgrsc.org The versatility of the isoxazole moiety is demonstrated by its presence in numerous FDA-approved drugs, highlighting its importance in the pharmaceutical industry. nih.gov
Isoxazole derivatives exhibit a broad and diverse range of biological activities. nih.govnih.gov This wide spectrum of action has made them a focal point of research for developing new treatments for a variety of diseases. nih.govamazonaws.com The specific activity of an isoxazole derivative is highly dependent on the nature and position of the substituents attached to the ring. nih.gov
Certain isoxazole derivatives have been identified as potent anticonvulsant agents. ajrconline.orgnih.gov Research has shown that some of these compounds are effective in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netjksus.org For instance, a series of lipophilic diaromatic derivatives of (R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol were found to be effective GABA uptake inhibitors and demonstrated anticonvulsant activity. nih.gov Computational studies, including quantitative structure-activity relationship (QSAR) and molecular docking, have been employed to understand the molecular properties that influence the anticonvulsant activity of isoxazole derivatives and to design more potent compounds. jksus.orgafricaresearchconnects.com These studies have suggested that some isoxazole derivatives may exert their anticonvulsant effects by inhibiting the enzyme γ-aminobutyrate aminotransferase (GABA-AT). jksus.orgafricaresearchconnects.com
| Compound Series | Key Findings | Potential Mechanism of Action | Reference |
|---|---|---|---|
| Substituted Aniline Enaminones and related Isoxazole Derivatives | Potent anti-maximal electroshock (MES) activity. One derivative showed an oral ED50 of 28.1 mg/kg in rats. | Unknown, but not through sodium channel binding or interaction with pentylenetetrazol, bicuculline, and picrotoxin. | researchgate.net |
| (R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol Derivatives | Effective GABA uptake inhibitors with in vivo anticonvulsant activity. | GABA uptake inhibition. | nih.gov |
| Isoxazole and Thiazole Derivatives | Showed superior binding affinity for γ-aminobutyrate aminotransferase compared to vigabatrin (B1682217) in docking studies. | Inhibition of γ-aminobutyrate aminotransferase (GABA_AT). | jksus.orgafricaresearchconnects.com |
The isoxazole scaffold is a component of several clinically used antibacterial agents, such as sulfamethoxazole, cloxacillin, and dicloxacillin. ajrconline.orgnih.gov These drugs demonstrate the efficacy of the isoxazole ring in combating bacterial infections. ijrrjournal.com Research continues to explore new isoxazole derivatives for their antibacterial potential, particularly against multidrug-resistant strains. ijrrjournal.comscholarsresearchlibrary.com The mechanism of action for many isoxazole-based antibacterials involves the inhibition of essential bacterial processes, such as cell wall synthesis or metabolic pathways. ijrrjournal.comkuey.net For example, some derivatives act as bacteriostatic agents by inhibiting protein synthesis or other metabolic functions. ijrrjournal.com
| Derivative Type | Target Bacteria | Key Findings | Reference |
|---|---|---|---|
| Isoxazoles bearing a benzo(b)thiophene nucleus | Various bacterial strains | Some compounds showed potent activity when compared to amoxicillin, ampicillin, and ciprofloxacin. | ajrconline.org |
| 1-(5-methyl-3-isoxazolyl)-3,6-diaryl-4-thioxo-1,3,5-triazinan-2-ones | Not specified | Evaluated for antimicrobial activity and found to be potent. | ajrconline.org |
| Fused isoxazole and pyrazole (B372694) derivatives | Staphylococcus aureus and Corynebacterium diphtheriae | A specific compound was found to be potent when compared to ampicillin. | ajrconline.org |
| Thiophene-substituted isoxazoles | S. aureus, B. subtilis, E. coli | Compounds TPI-2 and TPI-5 were identified as the most active antibacterial agents in a study. | scholarsresearchlibrary.com |
The isoxazole nucleus is also being investigated for its potential in developing new antidepressant medications. oaji.net Some isoxazole derivatives have shown activity in preclinical models of depression. nih.gov For instance, the marketed antidepressant drug isocarboxazid (B21086) is an isoxazole derivative that acts as a non-selective monoamine oxidase (MAO) inhibitor. oaji.net More recent research has focused on developing isoxazole-containing compounds that target other mechanisms relevant to depression, such as the inhibition of serotonin (B10506) reuptake. acs.org A series of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1, 2-oxazoles were evaluated for antidepressant activity, with one compound showing moderate effects. oaji.net
| Compound/Series | Proposed Mechanism | Research Highlight | Reference |
|---|---|---|---|
| Isocarboxazid | Non-selective MAO inhibitor | Marketed antidepressant drug. | oaji.net |
| 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1, 2-oxazoles | MAO inhibition | Compound 2k showed moderate reduction in immobility time in the forced swimming test. | oaji.net |
| 3-piperazinylmethyl-3a,4-dihydro-3H- Current time information in Bangalore, IN.benzopyrano[4,3-c]isoxazoles | Serotonin (5-HT) reuptake inhibition and α2-adrenoceptor blocking activity | Demonstrated CNS penetration and activity in vivo. | acs.org |
A significant area of research for isoxazole derivatives is in the field of oncology. researchgate.netespublisher.com These compounds have been shown to possess potent antitumor and anticancer activities through a variety of mechanisms. kuey.netnih.gov These mechanisms include the induction of apoptosis (programmed cell death), inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization, which is essential for cell division. researchgate.netnih.gov The versatility of the isoxazole scaffold allows for the design of small molecule inhibitors that can target specific pathways involved in cancer progression. espublisher.comtandfonline.com Natural products containing the isoxazole moiety have also been identified as having potential anticancer effects. espublisher.comnih.gov
| Compound/Derivative Series | Cancer Cell Lines | Mechanism of Action/Key Findings | Reference |
|---|---|---|---|
| Isoxazoles linked to 2-phenylbenzothiazole | MCF-7 (breast), A549 (lung), Colo-205 (colon) | Displayed significant anticancer activity and the ability to induce apoptosis. | nih.gov |
| Indole-containing isoxazoles | MCF-7 (breast), DU145 (prostate) | A specific derivative showed potent sPLA2 inhibitory activity and in vitro antiproliferative activity. | nih.gov |
| Isoxazole-piperazine hybrids | Huh7 and Mahlavu (liver), MCF-7 (breast) | Compounds 5l-o showed potent cytotoxicity with IC50 values in the low micromolar range. | tandfonline.com |
| Curcumin (B1669340) isoxazole derivative (compound 40) | MCF-7 (breast) | Showed more significant cytotoxicity (IC50 = 3.97 µM) compared to the parent compound curcumin (IC50 = 21.89 µM). | nih.gov |
Biological Activity Spectrum of Isoxazole Derivatives
Antithrombin Activity
Derivatives of isoxazolopyrimidine, which are structurally related to isoxazolo[5,4-b]pyridines, have been investigated as potential antithrombotic agents. Specifically, a series of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives were designed and synthesized as factor Xa (FXa) inhibitors. nih.gov One particular derivative, the 4-acetoxyl substituted compound, demonstrated potent FXa inhibitory activity with an IC50 value of 0.013μM and showed a significant anticoagulant effect in human plasma. nih.gov This highlights the potential of the isoxazole-fused pyrimidine (B1678525) core as a scaffold for developing new antithrombotic drugs. nih.gov
Antiviral Properties
The isoxazolo[5,4-b]pyridine (B12869864) nucleus and its derivatives have been identified as possessing potential antiviral activities. researchgate.net Although specific studies on this compound are limited, the broader class of isoxazole derivatives has shown promise. For instance, novel 5-isoxazol-5-yl-2′-deoxyuridines, synthesized via [3+2] cycloaddition, exhibited moderate activity against several viruses, including Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2), Encephalomyocarditis virus (EMCV), Coxsackie B3 virus, and Vesicular Stomatitis Virus (VSV). nih.gov However, these compounds were found to be inactive against HIV, influenza, and coronaviruses. nih.gov The pyridine ring, a component of the isoxazolo[5,4-b]pyridine system, is also present in numerous compounds with established antiviral properties. nih.govrsc.org
Muscle Relaxant and Anticonvulsant Activity
Certain derivatives of the isoxazolo[5,4-b]pyridine system have been shown to exhibit muscle relaxant and anticonvulsant properties. ptfarm.plclockss.org In a study focused on conformationally restricted analogs of known muscle relaxants, 7-(3-Diethylamino-2-methylpropanoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine demonstrated muscle relaxant and anticonvulsant effects that were comparable to its acyclic counterparts. jst.go.jpinnovareacademics.in Another derivative, 7-Benzyl-6-methyl-3-phenyl-4-pyrrolidino-4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine, was noted for its moderate central nervous system depressant activity. jst.go.jpinnovareacademics.in Furthermore, studies on piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and isoxazolo[5,4-c]-2,7-naphthyridines, which are structurally similar, have revealed significant anticonvulsant activity in various experimental models. nih.govnih.govmdpi.com
Analgesic Properties
The isoxazolo[5,4-b]pyridine framework is associated with analgesic properties. ptfarm.pl While direct studies on this compound are not extensively detailed in the provided context, the broader family of isoxazole and pyridine derivatives has a well-documented history of analgesic activity. researchgate.net This suggests that the isoxazolo[5,4-b]pyridine scaffold is a promising area for the discovery of new pain-relieving medications.
Antihyperglycemic Activity
Derivatives of isoxazolo[5,4-b]pyridine have been investigated for their potential in managing diabetes. A series of functionalized dihydro-6H-chromeno[4,3-b]isoxazolo[4,5-e]pyridine heterocycles were synthesized and evaluated for their antidiabetic efficacy. jchemrev.comresearchgate.net One compound from this series demonstrated the highest level of α-amylase activity inhibition with an IC50 value of 56.043 g/mL, indicating its potential as an antihyperglycemic agent. jchemrev.com The broader class of pyridine derivatives has also shown promise in this therapeutic area. jchemrev.com
Antioxidant Activity
The antioxidant potential of isoxazole derivatives has been a subject of scientific investigation. clockss.orgnih.govmdpi.com In one study, a series of isoxazole compounds were evaluated for their antioxidant properties using CUPRAC and DPPH methods. nih.gov The results indicated that some of these compounds exhibited significant antioxidant activity. nih.gov Another study on novel isoxazoline (B3343090) derivatives also highlighted their impressive concentration-dependent antioxidant potential. nih.gov Furthermore, newly synthesized 5-amino-isoxazole-4-carbonitriles were assessed for their ability to scavenge free radicals, with one derivative containing a pyridine-4-yl substituent showing notable in vitro antioxidant activity. d-nb.info
Herbicidal, Insecticidal, and Anti-parasitic Activities
The isoxazolo[5,4-b]pyridine scaffold has been explored for its potential applications in agriculture. clockss.org Compositions containing isoxazolo[5,4-b]pyridine herbicides have been developed for controlling unwanted vegetation. wipo.int Research has also shown that certain isoxazole derivatives exhibit good herbicidal activity against various weeds. researchgate.net In terms of insecticidal properties, pyrazole derivatives containing a dihydroisoxazoline moiety have demonstrated activity against mosquitoes and spider mites. acs.org Additionally, some isoxazole derivatives have shown promise as antiparasitic agents. researchgate.net
GABAA Antagonist Activity
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its A-type receptor (GABAA) is a key target for therapeutic agents. Fused heterocyclic derivatives of isoxazoles have been noted for their potential as GABAA antagonists. clockss.org While specific studies on this compound are not extensively detailed in this context, research on related isoxazole structures provides insight. For instance, analogues of 5-(4-piperidyl)-3-isoxazolol have been synthesized and evaluated as GABAA receptor ligands, with some showing potent antagonist activity. acs.org Compounds such as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), a structural isomer, are well-known GABA agonists, highlighting that the orientation of the fused rings and the degree of saturation are critical for determining the interaction with the GABAA receptor. nih.govpnas.orgbiorxiv.org The antagonist activity of certain isoxazole derivatives is often explored for its potential in studying and counteracting the effects of GABAergic agonists. acs.orgpnas.org
T-type Ca2+ Channel Blocking Activity
Voltage-gated calcium channels, particularly the T-type, are involved in various physiological processes, and their modulation is a target for treating conditions like epilepsy and cardiovascular diseases. The broad class of isoxazoles and their fused derivatives has been identified as showing T-type Ca2+ channel blocking activities. clockss.org While direct evidence for this compound is limited, the general activity of the isoxazole scaffold suggests potential in this area. For example, mibefradil (B1662139) is a known T-type Ca2+ channel blocker, though it is structurally distinct from isoxazolopyridines. nih.gov The exploration of various substituted aryl sulfone derivatives has also been pursued for their T-type calcium channel blocking activity. google.com
Protein Tyrosine Phosphatase 1B and Aβ Precursor Protein Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. researchgate.netresearchgate.netnih.gov Isoxazole-containing compounds have been investigated as PTP1B inhibitors. clockss.orgnih.gov Guided by X-ray crystallography, structure-activity relationship (SAR) studies on isoxazole carboxylic acid-based PTP1B inhibitors have led to the identification of potent and selective inhibitors. nih.gov
Aβ Precursor Protein (APP) Inhibition: The accumulation of amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), is a hallmark of Alzheimer's disease. Inhibition of the enzymes that cleave APP, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a key therapeutic strategy. researchgate.netgoogle.com.naacs.org Isoxazole derivatives have been incorporated into scaffolds designed as BACE1 inhibitors. clockss.orgresearchgate.netgoogle.com.naacs.org For example, inhibitors based on a spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine scaffold have been identified. researchgate.net Furthermore, the potential for compounds to inhibit APP synthesis itself has been explored with molecules like phenserine. nih.gov
Regulators of Immune Functions
The immune system's complex signaling pathways present numerous targets for therapeutic intervention. Isoxazole derivatives and their fused systems can act as regulators of immune functions. clockss.org For instance, isoxazolo[5,4-d]pyrimidine (B13100350) derivatives have been developed as selective agonists for Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response against viral infections. researchgate.netacs.org These compounds can induce the secretion of various cytokines, indicating their potential to modulate the immune response. researchgate.netacs.org Additionally, certain 4,5-dihydro-isoxazole derivatives have been investigated for their use in diseases that evolve from abnormalities in the immune response, particularly in T lymphocyte-mediated immunity. google.com
Specific Focus on this compound
This section narrows the focus to the specific chemical entity this compound, examining its structure and the history of its scientific investigation.
Structural Context within Isoxazolopyridine Isomers
The term "isoxazolopyridine" refers to a family of bicyclic heterocyclic compounds formed by the fusion of an isoxazole ring and a pyridine ring. The specific properties of an isoxazolopyridine isomer are determined by the points of fusion between the two rings. This compound features the isoxazole ring fused at its 5 and 4 positions to the 'b' face (the 2 and 3 positions) of the pyridine ring.
Other known isomers include:
Isoxazolo[4,5-b]pyridines : These have been synthesized from 2-chloro-3-nitropyridines. beilstein-journals.org
Isoxazolo[5,4-c]pyridines : The tetrahydro derivative of this isomer, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol), is a well-known GABA agonist. nih.govbiorxiv.orggoogle.com
Isoxazolo[4,5-c]pyridines : The tetrahydro derivative, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), is known as a GABA uptake inhibitor. nih.gov
The distinct arrangement of the nitrogen and oxygen atoms in the isoxazole ring relative to the nitrogen in the pyridine ring in the [5,4-b] isomer results in a unique electronic distribution and three-dimensional shape, which in turn dictates its specific biological activities and chemical properties.
Historical Context and Early Research
Early research into isoxazolopyridine systems was often driven by the desire to create analogues of biologically active molecules. The synthesis of the Isoxazolo[5,4-b]pyridine core has been achieved through various chemical routes. One notable method involves using 3-methylisoxazol-5-amine as a key intermediate. clockss.org For example, the reaction of 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile can yield an isoxazolo[5,4-b]pyridine derivative. clockss.org This synthesis proceeds through a nucleophilic addition, elimination, and subsequent cyclization and aromatization. clockss.org
While much of the early and extensive research in the broader isoxazolopyridine class focused on GABA analogues like THIP (an isoxazolo[5,4-c]pyridine), the [5,4-b] isomers have been synthesized and explored for a range of other potential activities, as highlighted in the preceding sections. The foundational synthetic work provides the basis for creating libraries of these compounds for further biological screening.
Research Significance and Potential Applications
The significance of this compound and its derivatives lies in their potential as scaffolds for the development of new therapeutic agents. The broader family of isoxazole-containing compounds has been extensively studied and has shown a remarkable spectrum of biological activities. clockss.org These include antitumor, antiviral, anti-inflammatory, antifungal, antimicrobial, and anticonvulsant properties. nih.govclockss.org
Derivatives of the isomeric isoxazolo[4,5-b]pyridine (B12869654) system have been investigated for their antibacterial, anticancer, and antiproliferative activities. beilstein-journals.orgbeilstein-journals.org Some have also been found to inhibit cytochrome P450 CYP17, an enzyme involved in the biosynthesis of androgens and estrogen precursors. beilstein-journals.org Furthermore, isoxazolo[5,4-b]pyridines, the core structure of the subject compound, have been specifically noted for their potential antibacterial, antiviral, muscle relaxant, anticonvulsant, and analgesic properties. dbc.wroc.pl
Recent research has focused on synthesizing and evaluating the biological activities of various derivatives. For instance, a series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and tested for their antibacterial and antiproliferative activity. nih.gov Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov These compounds also showed a 50% inhibition of proliferation of the MCF7 breast carcinoma cell line. nih.gov
Another area of interest is the interaction of these compounds with biological targets. For example, the tetrahydro derivative, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, has been identified as a very potent and specific GABA agonist, suggesting its potential for treating neurological and psychiatric disorders. google.com The study of such derivatives provides valuable insights into the structure-activity relationships of this class of compounds. The investigation into the affinity of related isoxazolo[3,4-b]pyridine-3(1H)-ones for phospholipids (B1166683) is another example of research aimed at understanding the physicochemical properties that influence their biological activity. mdpi.comnih.gov
The diverse biological activities of the isoxazolopyridine scaffold highlight its importance in medicinal chemistry. The ongoing synthesis of new derivatives and the exploration of their biological effects continue to underscore the potential of compounds like this compound in the development of novel therapeutic agents. scholarsresearchlibrary.comdbc.wroc.pl
Detailed Research Findings
| Compound/Derivative Class | Biological Activity/Finding | Organism/Cell Line | Key Observation |
|---|---|---|---|
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Antimicrobial | Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922) | Showed antimicrobial activity at doses of 125, 250, and 500 µg. nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Antimicrobial | Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922) | Demonstrated antimicrobial activity at doses of 125, 250, and 500 µg. nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Antiproliferative | MCF7 (Breast Carcinoma) | Showed 50% inhibition of proliferation at a concentration of 152.56 µg/mL. nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Antiproliferative | MCF7 (Breast Carcinoma) | Showed 50% inhibition of proliferation at a concentration of 161.08 µg/mL. nih.gov |
| 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol | GABA Agonist | Not specified | Identified as a very potent and specific GABA agonist, inactive as a GABA-uptake inhibitor. google.com |
| Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives | Antifungal | Candida parapsilosis | Showed noticeable antifungal activity with a minimum inhibitory concentration (MIC) of < 6.2 g/mL. mdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,2]oxazolo[5,4-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMSVJIBCHFSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ONC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360920 | |
| Record name | isoxazolo[5,4-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16880-54-9 | |
| Record name | isoxazolo[5,4-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Isoxazolo 5,4 B Pyridin 3 Ol and Its Derivatives
Strategies for Annulation of Isoxazole (B147169) and Pyridine (B92270) Rings
The construction of the isoxazolo[5,4-b]pyridine (B12869864) system is predominantly achieved by building the pyridine ring onto a functionalized isoxazole precursor. beilstein-journals.orgresearchgate.net This approach allows for the introduction of various substituents onto the final heterocyclic structure, enabling the exploration of structure-activity relationships.
This strategy is the most common approach for synthesizing isoxazolo[5,4-b]pyridines and involves the cyclization of appropriately substituted isoxazoles to form the fused pyridine ring.
The reaction of 5-aminoisoxazole derivatives with α,β-unsaturated ketones provides a direct route to the isoxazolo[5,4-b]pyridine core. sigmaaldrich.com This method is a variation of the well-established reactions of α,β-unsaturated ketones in the synthesis of pyridines. mdpi.comekb.eg For instance, the reaction of 5-amino-3-methylisoxazole (B44965) with suitable α,β-unsaturated ketones leads to the formation of the corresponding isoxazolo[5,4-b]pyridines. sigmaaldrich.com The reaction likely proceeds through a Michael addition of the amino group to the unsaturated ketone, followed by intramolecular cyclization and subsequent aromatization to yield the final product.
One-pot, multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic systems, including isoxazolo[5,4-b]pyridines. researchgate.netclockss.orgnih.govacs.org These reactions offer several advantages, such as operational simplicity, reduced reaction times, and the ability to generate diverse molecular libraries. clockss.orgacs.org Microwave-assisted MCRs, often conducted in environmentally benign solvents like water, have been successfully employed for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines. nih.govacs.org
A common MCR approach involves the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone, tetronic acid, or indan-1,3-dione), and a 5-aminoisoxazole derivative. researchgate.netacs.org The reaction mechanism is proposed to proceed through an initial Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound, followed by a Michael addition of the 5-aminoisoxazole, and subsequent intramolecular cyclization and elimination to afford the isoxazolo[5,4-b]pyridine product. researchgate.netacs.org
A variety of structurally diverse aromatic aldehydes, including those with electron-donating or electron-withdrawing groups, can be utilized in these reactions, leading to a wide range of substituted isoxazolo[5,4-b]pyridine derivatives in good to excellent yields. clockss.org
Table 1: Examples of Multi-component Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
| Aldehyde | 1,3-Dicarbonyl Compound | Isoxazole Reactant | Product | Yield (%) |
| Aromatic Aldehydes | Tetronic acid or Indan-1,3-dione | 3-Methylisoxazol-5-amine | Isoxazolo[5,4-b]pyridine products | 67-90 |
| Aromatic Aldehydes | Dimedone | 3-Methylisoxazol-5-amine | 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones | 36-79 |
| Aromatic Aldehydes | Barbituric acid derivatives | 5-Aminoisoxazole | Pyrimidinespiroisoxazolo[5,4-b]pyridines | 78-89 |
Data sourced from references researchgate.netclockss.org
The inverse-electron demand hetero-Diels-Alder reaction offers a sophisticated method for the synthesis of pyridines from isoxazoles. rsc.orgbaranlab.org This reaction involves the [4+2] cycloaddition of an isoxazole, acting as the azadiene, with an electron-rich olefin, such as an enamine. rsc.org The reaction is highly regioselective and can be catalyzed by Lewis acids like titanium tetrachloride (TiCl4). rsc.org
The proposed mechanism involves the initial [4+2] cycloaddition of the substituted isoxazole with the enamine to form a bicyclic intermediate. rsc.org This intermediate then undergoes ring-opening and subsequent loss of an amine to form an N-oxide, which is then reduced in situ to the pyridine product. rsc.org This methodology allows for the "scaffold hopping" from an isoxazole core to a pyridine core while retaining or adding substituents in a controlled manner. rsc.org
The intramolecular cyclization of 4-(propargylamino)isoxazoles represents another strategy for the construction of the isoxazolo[5,4-b]pyridine ring system. beilstein-journals.orgbeilstein-journals.org This method involves the formation of a bond between the terminal alkyne carbon and the C5 position of the isoxazole ring. While less commonly reported for the [5,4-b] isomer, this approach is a known pathway for the synthesis of the isomeric isoxazolo[4,5-b]pyridines. beilstein-journals.orgbeilstein-journals.org The synthesis of the starting propargylamino isoxazoles can be achieved through various methods, and the subsequent cyclization can be promoted by different reagents or conditions. Relatedly, the synthesis of isoxazoles from propargylamines via oxidation and subsequent intramolecular cyclization is a well-established method. acs.orgorganic-chemistry.org
The Friedländer annulation is a classical method for the synthesis of quinolines and has been adapted for the synthesis of isoxazolo[4,5-b]pyridines. dbc.wroc.plresearchgate.netnih.gov This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. dbc.wroc.pl In the context of isoxazolopyridine synthesis, 4-amino-5-benzoylisoxazole derivatives serve as the o-amino ketone precursor. dbc.wroc.plresearchgate.netnih.gov
These 4-amino-5-benzoylisoxazoles can be condensed with a variety of carbonyl compounds, including α-methylene ketones (e.g., acetophenone), β-diketones (e.g., acetylacetone), and β-keto esters (e.g., ethyl acetoacetate), to yield a range of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines. dbc.wroc.plresearchgate.netnih.gov The reactions can be carried out under conventional heating or using microwave irradiation, often in the presence of a catalyst such as zinc chloride (ZnCl2) or indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)3). dbc.wroc.plresearchgate.netnih.gov
Table 2: Friedländer Condensation for Isoxazolo[4,5-b]pyridine (B12869654) Synthesis
| 4-Amino-5-benzoylisoxazole Derivative | Carbonyl Compound | Catalyst | Product |
| 4-Amino-5-benzoylisoxazole-3-carboxamide (B1268356) | Acetophenone | ZnCl2 or In(OTf)3 | 7-Phenylisoxazolo[4,5-b]pyridine-3-carboxamide derivative |
| 4-Amino-5-benzoylisoxazole-3-carboxamide | Acetylacetone | ZnCl2 or In(OTf)3 | 6-Acetyl-5-methyl-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide |
| 4-Amino-5-benzoylisoxazole-3-carboxamide | Ethyl acetoacetate | ZnCl2 or In(OTf)3 | Substituted isoxazolo[4,5-b]pyridine-3-carboxamide |
Data sourced from references dbc.wroc.plresearchgate.netnih.gov
Brønsted Acid Catalyzed Three-Component Tandem Knoevenagel/Michael Addition
Formation of Isoxazole Ring onto an Existing Pyridine Core
This alternative strategy involves the construction of the isoxazole ring onto a pre-functionalized pyridine scaffold.
An efficient method for the synthesis of isoxazolo[4,5-b]pyridines, an isomer of the target compound, has been developed based on the intramolecular nucleophilic substitution of a nitro group from readily available 2-chloro-3-nitropyridines. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov This key step is facilitated by the presence of an electron-withdrawing group on the pyridine ring. beilstein-journals.orgbeilstein-journals.org While this method directly produces the [4,5-b] isomer, similar principles can be applied to the synthesis of the [5,4-b] isomer. The reaction of 2-chloro-3-nitropyridines with active methylene (B1212753) compounds can lead to intermediates that cyclize to form the fused isoxazole ring system.
The formation of the isoxazole ring can be achieved through the cyclization of appropriately substituted 3-halo- or 3-hydroxypyridines. beilstein-journals.orgbeilstein-journals.org These pyridine derivatives must possess a suitable functional group at the 2-position that can participate in the isoxazole ring closure. This approach is a known strategy for the synthesis of isoxazolo[4,5-b]pyridines and can be conceptually extended to the synthesis of isoxazolo[5,4-b]pyridines. beilstein-journals.orgbeilstein-journals.org
Intramolecular Nucleophilic Substitution of Nitro Group from 2-chloro-3-nitropyridines
Catalytic Approaches in Isoxazolo[5,4-b]pyridin-3-ol Synthesis
Catalysis plays a crucial role in the synthesis of isoxazolo[5,4-b]pyridines, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions compared to classical methods. Various catalytic systems, including Lewis acids, Brønsted acids, and organocatalysts, have been effectively employed.
Lewis acids are instrumental in promoting the cyclization reactions required for the formation of the isoxazolo[5,4-b]pyridine core. They activate substrates, typically by coordinating to carbonyl or nitrile groups, thereby facilitating nucleophilic attack and subsequent ring closure.
Titanium Tetrachloride (TiCl₄): The conversion of isoxazoles into pyridines can be achieved through an inverse electron-demand hetero-Diels-Alder reaction, a transformation catalyzed by Lewis acids like Titanium tetrachloride (TiCl₄). rsc.orgrsc.orgdigitellinc.comresearchgate.net In this process, isoxazoles react with enamines in the presence of TiCl₄(THF)₂ and a reducing agent such as titanium powder. rsc.orgrsc.orgdigitellinc.com This method is noted for its high regioselectivity, yielding a single product isomer. rsc.orgrsc.org Computational studies suggest that TiCl₄ likely catalyzes the initial [4+2] cycloaddition, which is followed by ring opening and reduction to afford the pyridine ring. rsc.orgdigitellinc.com While this has been applied to the synthesis of various substituted pyridines from isoxazoles, its specific application to form the fused this compound system is a subject of ongoing research. TiCl₄ has also been utilized in the synthesis of related isoxazoline (B3343090) heterocycles under solvent-free conditions. researchgate.netresearchgate.net
Zinc Chloride (ZnCl₂) and Indium Triflate (In(OTf)₃): The Friedländer annulation, a condensation reaction between an o-aminoaryl ketone and a compound with a reactive α-methylene group, is a key strategy for synthesizing isoxazolopyridines. The use of Lewis acid catalysts such as Zinc Chloride (ZnCl₂) and Indium(III) trifluoromethanesulfonate (In(OTf)₃) has been shown to be effective in this context. rsc.org Specifically, in the synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines, a regioisomer of the target compound, these catalysts have been successfully employed. rsc.orgnih.gov The reactions are typically carried out by heating the reactants in the presence of the Lewis acid. For instance, the condensation of 4-amino-5-benzoylisoxazole-3-carboxamide with various active methylene compounds proceeds in the presence of ZnCl₂ or In(OTf)₃ to give the corresponding fused pyridines in good yields. rsc.orgnih.gov ZnCl₂ has also been noted as a catalyst in the three-component synthesis of pyrimidine (B1678525) derivatives, showcasing its utility in the formation of nitrogen-containing heterocycles. researchgate.net
Table 1: Lewis Acid Catalyzed Synthesis of Isoxazolopyridine Derivatives
| Catalyst | Reactants | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| TiCl₄(THF)₂/Ti powder | Isoxazoles and Enamines | Substituted Pyridines | Highly regioselective inverse electron-demand hetero-Diels-Alder reaction. | rsc.orgrsc.orgdigitellinc.comresearchgate.net |
| ZnCl₂ | 4-Amino-5-benzoylisoxazole-3-carboxamide and active methylene compounds | 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridines | Effective catalyst for Friedländer condensation under conventional heating or microwave irradiation. | rsc.orgnih.gov |
| In(OTf)₃ | 4-Amino-5-benzoylisoxazole-3-carboxamide and active methylene compounds | 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridines | Efficient catalyst for Friedländer condensation under conventional heating. | rsc.orgnih.gov |
Brønsted acids are effective catalysts for various organic transformations, including the synthesis of heterocyclic compounds, by protonating substrates to enhance their electrophilicity. In the context of isoxazolo[5,4-b]pyridine synthesis, Brønsted acids facilitate key condensation and cyclization steps.
A notable application is the synthesis of complex [indoline-3,4′-isoxazolo[5,4-b]pyridine] fused spirooxindole derivatives. digitellinc.com This is achieved through a three-component tandem Knoevenagel/Michael addition reaction catalyzed by a Brønsted acid. digitellinc.com The operational simplicity and high yields make this an efficient protocol. digitellinc.com Brønsted acids have also been employed in intramolecular aldol-like condensations of alkylpyridines to form fused ring systems. tandfonline.com Furthermore, they have been used in the synthesis of other fused nitrogen heterocycles like 6(2H)-isoquinolinones through tandem condensation and cycloisomerization reactions. researchgate.net
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of complex molecules. 4-(Dimethylamino)pyridine (DMAP) is a widely used organocatalyst, typically acting as a nucleophilic catalyst or a Brønsted base.
While the direct DMAP-catalyzed synthesis of the parent this compound is not extensively documented, its utility has been demonstrated in the synthesis of related and more complex structures. For instance, DMAP catalyzes the formation of 7,11-dihydro-6H-chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one derivatives through a one-pot, three-component condensation. nih.gov DMAP has also been widely reported as an efficient catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, which can serve as precursors for more complex heterocyclic systems. Current time information in Bangalore, IN.beilstein-journals.org These reactions typically involve the condensation of aldehydes, β-ketoesters, and hydroxylamine (B1172632) hydrochloride. beilstein-journals.org
The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce environmental impact and simplify purification processes. Microwave irradiation is often employed in conjunction with solvent-free methods to accelerate reaction rates.
The synthesis of isoxazolo[5,4-b]pyridine derivatives has been achieved under solvent-free conditions. For example, the reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate can be conducted by heating the neat mixture to produce ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. Current time information in Bangalore, IN. Similarly, fusion of 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile under solvent-free conditions also yields an isoxazolo[5,4-b]pyridine derivative. Current time information in Bangalore, IN.
In a related context, the synthesis of the regioisomeric 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines has been accomplished using microwave irradiation in the presence of ZnCl₂ under solvent-free conditions. rsc.orgnih.gov While not strictly solvent-free, a green protocol for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines has been reported using microwave irradiation in water, without the need for any additional catalyst. beilstein-journals.org
Organocatalysis (e.g., DMAP)
Regioselectivity in Synthetic Routes
The synthesis of isoxazolo[5,4-b]pyridines often involves the reaction of unsymmetrical precursors, which can lead to the formation of multiple regioisomers. Controlling the regioselectivity of these reactions is a critical aspect of synthetic design, ensuring the desired isomer is obtained as the major product.
For instance, in the synthesis of isoxazoles via the Claisen condensation of 1,3-dicarbonyl compounds with hydroxylamine, the formation of regioisomeric products is a common issue. nih.gov However, methodologies have been developed to control the regiochemical outcome in the synthesis of various isoxazole isomers by carefully selecting reaction conditions and substrates. researchgate.netnih.gov A divergent synthesis of two different regioisomers of isoxazolo[5,4-b]pyridine carboxylates has been reported from the reaction of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, where the regioselectivity is controlled by the choice of catalyst.
Several factors can influence the regioselectivity of the cyclization reactions leading to the isoxazolo[5,4-b]pyridine core. These include the nature of the substituents on the reacting partners, the choice of catalyst, the solvent, and the reaction temperature.
Substituent Effects: The electronic and steric properties of substituents on the starting materials play a significant role. In the reaction of 5-aminopyrazoles with non-symmetrical 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridines (an analogous system), the relative electrophilicity of the two carbonyl groups dictates the initial site of nucleophilic attack, thus determining the final regioisomer.
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can dramatically influence the regiochemical outcome. In a divergent synthesis of isoxazolo[5,4-b]pyridines, the use of different silver salts and a phosphoric acid as catalysts led to the selective formation of either the α-carboxylate or γ-carboxylate regioisomers. Similarly, in the synthesis of isoxazole regioisomers from β-enamino diketones, the regiochemistry can be controlled by the choice of solvent, the use of pyridine as a base, or the presence of a Lewis acid like BF₃. researchgate.net
Rearrangement Pathways: The potential for molecular rearrangements, such as the Boulton-Katritzky rearrangement, can also affect the final product distribution. This rearrangement has been observed in the synthesis of isoxazolo[4,5-b]pyridine derivatives and can lead to the formation of unexpected triazole products from isoxazole precursors.
Computational Approaches to Regioselectivity
The regioselectivity in the synthesis of isoxazole rings, the core of isoxazolo[5,4-b]pyridine structures, is a critical aspect that can be effectively investigated using computational methods. d-nb.info Density Functional Theory (DFT) calculations have become an invaluable tool for predicting and rationalizing the regiochemical outcomes of reactions, particularly the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. nih.gov These theoretical studies provide deep insights into reaction mechanisms, transition state energies, and the electronic properties of reactants, which govern the formation of one regioisomer over another. nih.govmdpi.com
DFT calculations are frequently employed to determine the optimized geometries of reactants and the energy profiles of possible reaction pathways. nih.gov For instance, in the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical dipolarophile, two different regioisomeric products can be formed. mdpi.com Computational analysis can calculate the activation energies for the transition states leading to each isomer. The pathway with the lower activation energy is kinetically favored, and the corresponding product is expected to be the major or exclusive one. mdpi.com
Studies on the synthesis of various 3,5-disubstituted isoxazoles have shown excellent agreement between DFT predictions and experimental results. mdpi.com The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and global reactivity indices helps to explain the observed regioselectivity. nih.gov Intrinsic Reaction Coordinate (IRC) analysis can further confirm that the calculated transition state connects the reactants and the predicted product, elucidating whether the mechanism is concerted or stepwise. mdpi.com These computational tools not only predict the outcome but also provide a fundamental understanding of the reaction, which is crucial for designing highly selective syntheses of complex heterocyclic systems like isoxazolo[5,4-b]pyridines. mdpi.com
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition of Arylnitriloxides and N-propargylquinazolin-4(3H)-one | DFT at B3LYP/6-31G(d) | Calculated activation energies correctly predicted the formation of the 3,5-disubstituted isoxazole as the kinetically and thermodynamically favorable product. | mdpi.com |
| [3+2] Cycloaddition of Nitrile Oxides from (R)-Carvone | DFT at B3LYP/6-311G(d,p) | Global reactivity indices and analysis of HOMO/LUMO orbitals were used to explain the regioselectivity, with theoretical results matching experimental findings. | nih.gov |
| Rh-catalyzed reaction of salicylaldehyde (B1680747) with isoxazole | DFT with M06 functional | Calculations ruled out an N-O oxidative addition mechanism due to extremely high activation barriers, indicating a direct ring-opening pathway. | sci-hub.se |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance laboratory safety. acs.org The synthesis of this compound and its derivatives has benefited from the adoption of these principles, focusing on methods that reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govresearchgate.net Key strategies include the use of alternative energy sources like microwave irradiation and the selection of environmentally benign solvents such as water. researchgate.netnih.gov
A significant advancement in the green synthesis of isoxazolo[5,4-b]pyridines involves the use of microwave-assisted multi-component reactions (MCRs) in water. nih.govresearchgate.net This approach combines the benefits of microwave heating—such as rapid reaction rates and higher yields—with the use of water as a safe, non-toxic, and inexpensive solvent. nih.govmdpi.com
A one-pot, three-component reaction between an aromatic aldehyde, 3-methylisoxazol-5-amine, and an active methylene compound like tetronic acid or 1,3-indanedione can be performed under microwave irradiation in water without any added catalyst or reagent. nih.govresearchgate.net The protocol is noted for its operational simplicity, short reaction times (typically minutes), and high yields of the desired polycyclic-fused isoxazolo[5,4-b]pyridines. nih.govtandfonline.com The reaction proceeds smoothly with a variety of aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. researchgate.net This methodology represents a highly efficient and environmentally friendly route suitable for creating libraries of these compounds for further research. nih.gov
| Aromatic Aldehyde | Active Methylene Compound | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 4-Fluorobenzaldehyde | Tetronic acid | 5 | 85 |
| 4-Chlorobenzaldehyde | Tetronic acid | 5 | 88 |
| Benzaldehyde | 1,3-Indanedione | 4 | 92 |
| 4-Methoxybenzaldehyde | 1,3-Indanedione | 4 | 90 |
Atom economy, a core principle of green chemistry, aims to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.org Synthetic routes with high atom economy are inherently more efficient and sustainable. In the context of isoxazolo[5,4-b]pyridine synthesis, strategies are often chosen to improve this metric.
Multi-component reactions (MCRs), such as the microwave-assisted synthesis described previously, are excellent examples of atom-economical processes. nih.govresearchgate.net By combining three or more reactants in a single step where most or all of the atoms are incorporated into the final structure, MCRs significantly reduce the formation of by-products compared to traditional multi-step syntheses. Another key consideration is the avoidance of protecting groups. google.com Processes that circumvent the need for protection and deprotection steps are more atom-economical as they eliminate the atoms associated with the protecting groups, which are ultimately discarded. google.com For instance, a patented process for the related compound gaboxadol (B1217033) highlights good atom-economy by avoiding the use of a bulky N-benzyl protecting group, starting from inexpensive materials. google.com Such considerations are vital for developing cost-effective and environmentally responsible industrial processes for this class of heterocyclic compounds. google.com
Iii. Reaction Mechanisms and Reactivity of Isoxazolo 5,4 B Pyridin 3 Ol
Detailed Mechanistic Pathways
The synthesis of the isoxazolo[5,4-b]pyridine (B12869864) ring system can be achieved through several mechanistic routes, each with its own set of intermediates and transition states. These pathways often involve a sequence of condensation, cyclization, and rearrangement reactions.
The construction of the fused isoxazolo[5,4-b]pyridine core can be approached by either forming the pyridine (B92270) ring onto a pre-existing isoxazole (B147169) or by constructing the isoxazole ring onto a pyridine precursor. beilstein-journals.org
Proposed Mechanisms for Ring Formation
[4+2]-Cycloaddition Pathways
A notable pathway for the formation of pyridine rings from isoxazoles involves an inverse electron-demand hetero-Diels-Alder reaction. rsc.org In this type of reaction, an isoxazole reacts with an electron-rich dienophile, such as an enamine. rsc.org Computationally, it has been shown that a Lewis acid, like titanium tetrachloride (TiCl4), can catalyze this transformation. rsc.org The proposed mechanism, in the presence of a catalyst, proceeds in a stepwise manner, beginning with the formation of a C-C bond followed by a C-N bond. rsc.org This leads to the formation of an oxaza-[2.2.1]-bicycle intermediate, which then undergoes ring-opening before the loss of an amine to yield a pyridine N-oxide. rsc.org Subsequent reduction of the N-oxide affords the final pyridine product. rsc.org This method is highly regioselective, leading to a single isomer of the resulting pyridine. rsc.org
Ring Opening and Rearrangement Processes
Ring opening of the isoxazole moiety followed by rearrangement is another key mechanistic feature in the chemistry of these compounds. For instance, the Boulton-Katritzky rearrangement has been observed in derivatives of isoxazolo[4,5-b]pyridines. nih.govnih.gov This base-promoted rearrangement was identified when isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones were treated with a base, leading to the formation of 3-hydroxy-2-(2-aryl nih.govresearchgate.netclockss.orgtriazol-4-yl)pyridines. nih.govnih.gov This transformation involves the opening of the isoxazole ring and subsequent recyclization to form the triazole ring system. nih.gov
In some synthetic routes, unintended ring opening can occur. For example, the cyclization of certain oximes to form a 3-formylisoxazolo[4,5-b]pyridine can be followed by a base-promoted decarbonylation and isoxazole ring opening. beilstein-journals.org To circumvent this, protection of the formyl group is necessary before attempting the isoxazole ring formation. beilstein-journals.org
Nucleophilic Addition and Cyclization Steps
Many synthetic strategies for isoxazolo[5,4-b]pyridines rely on nucleophilic addition and subsequent intramolecular cyclization. One such method involves the reaction of 5-aminoisoxazole with various electrophilic partners. For example, the reaction of 5-aminoisoxazole with 2-(bis(methylthio)methylene)malononitrile is proposed to proceed through a nucleophilic addition of the amino group to the activated double bond. clockss.org This is followed by the elimination of a methylthiol group, and subsequent cyclization and aromatization via nucleophilic addition of the isoxazole-C4 to a nitrile function. clockss.org
Another example involves a one-pot reaction of aryl glyoxal, 5-aminoisoxazoles, and malononitrile. researchgate.net The proposed mechanism for this transformation includes a series of reactions starting with a Knoevenagel condensation, followed by a Michael addition, and culminating in a cyclization process to form the isoxazolo[5,4-b]pyridine core. researchgate.net
Furthermore, the synthesis of isoxazolo[4,5-b]pyridines has been achieved from 2-chloro-3-nitropyridines through an intramolecular nucleophilic substitution of the nitro group, which serves as the key cyclization step. beilstein-journals.orgnih.govnih.govbeilstein-journals.org
| Starting Materials | Key Mechanistic Steps | Product Type |
| Isoxazole, Enamine | [4+2] Cycloaddition, Ring Opening, Reduction | Substituted Pyridine |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone | Base-promoted Ring Opening, Rearrangement (Boulton-Katritzky) | 3-Hydroxy-2-(2-aryl nih.govresearchgate.netclockss.orgtriazol-4-yl)pyridine |
| 5-Aminoisoxazole, 2-(bis(methylthio)methylene)malononitrile | Nucleophilic Addition, Elimination, Cyclization, Aromatization | Isoxazolo[5,4-b]pyridine derivative |
| Aryl glyoxal, 5-Aminoisoxazoles, Malononitrile | Knoevenagel Condensation, Michael Addition, Cyclization | Isoxazolo[5,4-b]pyridine |
| 2-Chloro-3-nitropyridine derivative | Intramolecular Nucleophilic Substitution | Isoxazolo[4,5-b]pyridine (B12869654) |
Catalysts play a significant role in enhancing the efficiency and selectivity of the reactions leading to isoxazolo[5,4-b]pyridines.
Lewis Acids: As previously mentioned, Lewis acids like titanium tetrachloride (TiCl4) are proposed to catalyze the [4+2]-cycloaddition reaction between isoxazoles and enamines by lowering the activation energy barrier of the initial cycloaddition step. rsc.org
Brønsted Acids: In the synthesis of [indoline-3,4′-isoxazolo[5,4-b]pyridine] fused spirooxindole derivatives, a Brønsted acid is utilized to catalyze a three-component tandem Knoevenagel/Michael addition reaction. researchgate.net
Acetic Acid: In a one-pot synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxal, 5-aminoisoxazoles, and malononitrile, acetic acid serves a dual role as both a solvent and a catalyst. researchgate.net
Base Catalysis: Bases like potassium carbonate (K2CO3) are used to promote cyclization reactions, such as the intramolecular SNAr reaction of isonitroso derivatives to form isoxazolo[4,5-b]pyridines. researchgate.net Bases are also crucial in promoting rearrangement reactions like the Boulton-Katritzky rearrangement. nih.govnih.gov
| Catalyst | Reaction Type | Role of Catalyst |
| Titanium tetrachloride (TiCl4) | [4+2] Cycloaddition | Lowers activation energy for cycloaddition |
| Brønsted Acid | Knoevenagel/Michael Addition | Promotes tandem reaction |
| Acetic Acid | Multi-component reaction | Acts as both solvent and catalyst |
| Potassium Carbonate (K2CO3) | Cyclization/Rearrangement | Promotes intramolecular nucleophilic substitution and rearrangement |
Rearrangement Reactions
The isoxazolo[5,4-b]pyridine system and its isomers can undergo various rearrangement reactions, often promoted by heat or chemical reagents. A significant rearrangement is the Boulton-Katritzky rearrangement, which has been observed for isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. nih.govnih.gov This base-promoted reaction leads to the formation of 3-hydroxy-2-(2-aryl nih.govresearchgate.netclockss.orgtriazol-4-yl)pyridines, demonstrating a transformation of the isoxazole ring into a triazole ring. nih.govnih.govbeilstein-journals.org
Thermal rearrangements are also known for some isoxazole derivatives. For instance, 3-acyloxy-1,2-benzisoxazoles can rearrange to N-acyl-1,2-benzisoxazol-3(2H)-ones at elevated temperatures. thieme-connect.de While this specific example pertains to the benzisoxazole system, it highlights the potential for similar rearrangements in related heterocyclic systems like isoxazolo[5,4-b]pyridines under certain conditions.
Boulton–Katritzky Rearrangement of Isoxazolo[4,5-b]pyridine-3-carbaldehyde Arylhydrazones
Reactivity of Isoxazolo[5,4-b]pyridin-3-ol Derivatives
The reactivity of this compound and its derivatives is influenced by the presence of both the pyridine and isoxazole rings, as well as the functional groups attached to them. The molecule can exhibit tautomerism, existing in both the -ol and the N-H oxo forms. Infrared spectroscopy studies on the related 1,2-benzisoxazol-3-ol have indicated that the lactim (-ol) form is predominant in the solid state, while a mixture of both lactim and lactam (oxo) forms exists in chloroform (B151607) solution. thieme-connect.de
Alkylation and acylation are common reactions with electrophiles. The reaction of isoxazolo[3,4-b]quinolin-3(1H)-ones, a related class of compounds, with alkylating and acylating agents in the presence of a base like triethylamine (B128534) (Et₃N) in DMF occurs preferentially at the N1 nitrogen atom of the pyridinone-type ring. researchgate.net This suggests that for this compound, reactions with electrophiles can occur at either the nitrogen or the oxygen atom, depending on the reaction conditions and the specific tautomer present. thieme-connect.de For the related 1,2-benzisoxazol-3-ol, alkylation can produce a mixture of N- and O-alkylated products, whereas acylation and sulfonylation tend to be regiospecific, occurring at the oxygen atom. thieme-connect.de
The isoxazole ring system can be susceptible to attack by nucleophiles, which can lead to ring-opening reactions. For example, the reaction of isoxazolo[3,4-b]quinolin-3(1H)-ones with sodium hydroxide (B78521) can lead to the cleavage of the isoxazolone ring. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can activate the system towards nucleophilic attack. The fusion of 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile leads to the formation of an isoxazolo[5,4-b]pyridine derivative through a sequence of nucleophilic addition, elimination, and subsequent cyclization. clockss.org This highlights the reactivity of the isoxazole and pyridine precursors in the presence of suitable nucleophiles and electrophilic partners.
Iv. Advanced Spectroscopic and Computational Studies on Isoxazolo 5,4 B Pyridin 3 Ol Systems
Structural Characterization Techniques
The primary methods for the structural characterization of these heterocyclic systems include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique offers unique insights into the molecular structure.
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of isoxazolo[5,4-b]pyridine (B12869864) derivatives in solution. dbc.wroc.plresearchgate.net It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For isoxazolo[5,4-b]pyridine systems, the chemical shifts (δ) of the pyridine (B92270) and any substituent protons provide significant structural information. For instance, in a study of 5,7-diphenyl-6-benzoyl-isoxazolo[4,5-b]pyridine-3-carboxamide, the phenyl protons appeared as a multiplet in the range of δ 7.50–7.75 ppm, while the carboxamide protons (CONH₂) presented as a broad singlet at δ 8.30 ppm. dbc.wroc.pl The position and splitting patterns of these signals are diagnostic for the substitution pattern on the heterocyclic core.
Table 1: Selected ¹H NMR Data for Isoxazolo[5,4-b]pyridine Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |
|---|---|---|---|---|---|---|
| 5,7-Diphenyl-6-benzoyl-isoxazolo[4,5-b]pyridine-3-carboxamide | DMSO-d₆ | Phenyl-H | 7.50-7.75 | m | - | dbc.wroc.pl |
| CONH₂ | 8.30 | br s | - | dbc.wroc.pl | ||
| CH | 8.5 | s | - | dbc.wroc.pl | ||
| 6-Amino-5-cyano-7-phenyl-isoxazolo[4,5-b]pyridine-3-carboxamide | DMSO-d₆ | NH₂ | 6.50 | br s | - | dbc.wroc.pl |
| Phenyl-H | 7.27-7.68 | m | - | dbc.wroc.pl | ||
| CONH₂ | 8.35 | br s | - | dbc.wroc.pl | ||
| 5-Methyl-7-(trifluoromethyl)-6-phenylcarbamoyl-isoxazolo[4,5-b]pyridine-3-carboxamide | DMSO-d₆ | CH₃ | 2.75 | s | - | dbc.wroc.pl |
| Phenyl-H | 7.26-7.75 | m | - | dbc.wroc.pl | ||
| CONH₂ | 8.24 | br s | - | dbc.wroc.pl | ||
| NH | 10.5 | s | - | dbc.wroc.pl |
This table is interactive. Click on the headers to sort the data.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms, which is crucial for establishing stereochemistry. ipb.pt In the context of complex heterocyclic systems, NOESY experiments can confirm the relative configuration of substituents. For example, in the structural elucidation of isoxazolidine (B1194047) derivatives, NOESY spectra showed strong correlations between specific protons, which confirmed their cis or trans relationship. nih.gov The presence of cross-peaks between protons indicates that they are close in space, typically within 5 Å. This technique has been successfully applied to determine the stereochemistry of various fused heterocyclic compounds. ipb.ptbeilstein-journals.org
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. dbc.wroc.plresearchgate.net By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, the molecular ion peak can be identified, confirming the molecular formula. For instance, the mass spectrum of 5,7-diphenyl-6-benzoyl-isoxazolo[4,5-b]pyridine-3-carboxamide showed a molecular ion peak at m/z = 315, which corresponds to its calculated molecular weight. dbc.wroc.pl High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition. beilstein-journals.org
Table 2: Mass Spectrometry Data for Selected Isoxazolo[4,5-b]pyridine (B12869654) Derivatives
| Compound | Ionization Method | m/z (Molecular Ion) | Reference |
|---|---|---|---|
| 5,7-Diphenyl-6-benzoyl-isoxazolo[4,5-b]pyridine-3-carboxamide | MS | 315 | dbc.wroc.pl |
| 5-Methyl-7-(trifluoromethyl)-6-benzoyl-isoxazolo[4,5-b]pyridine-3-carboxamide | MS | 349 | dbc.wroc.pl |
| 5-Methyl-7-phenyl-6-phenylcarbamoyl-isoxazolo[4,5-b]pyridine-3-carboxamide | MS | 372 | dbc.wroc.pl |
| N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | ESI-MS | 285 (M+H)⁺ | d-nb.info |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. dbc.wroc.plresearchgate.net The vibrational frequencies of different bonds are characteristic and provide valuable structural information. For isoxazolo[5,4-b]pyridin-3-ol systems, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C=N, and C=C bonds within the heterocyclic framework. In related isoxazolo[4,5-b]pyridine derivatives, characteristic bands for functional groups such as -NH₂ (amino), -CN (cyano), and -CONH₂ (carboxamide) have been reported. dbc.wroc.pl For example, the IR spectrum of 6-amino-5-cyano-7-phenyl-isoxazolo[4,5-b]pyridine-3-carboxamide showed absorption bands at 3280 and 3100 cm⁻¹ (CH, NH), 2200 cm⁻¹ (CN), and 1680 and 1560 cm⁻¹ (CONH₂). dbc.wroc.pl
Table 3: Infrared Spectroscopy Data for Selected Isoxazolo[4,5-b]pyridine Derivatives
| Compound | Functional Group | Wavenumber (ν, cm⁻¹) | Reference |
|---|---|---|---|
| 5,7-Diphenyl-6-benzoyl-isoxazolo[4,5-b]pyridine-3-carboxamide | CH, NH | 3300, 3100 | dbc.wroc.pl |
| CONH₂ | 1680, 1580 | dbc.wroc.pl | |
| 6-Amino-5-cyano-7-phenyl-isoxazolo[4,5-b]pyridine-3-carboxamide | CH, NH | 3280, 3100 | dbc.wroc.pl |
| CN | 2200 | dbc.wroc.pl | |
| CONH₂ | 1680, 1560 | dbc.wroc.pl | |
| 5-Methyl-7-(trifluoromethyl)-6-benzoyl-isoxazolo[4,5-b]pyridine-3-carboxamide | CH, NH | 3360, 3080 | dbc.wroc.pl |
| CO | 1700 | dbc.wroc.pl | |
| CONH₂ | 1680, 1620 | dbc.wroc.pl |
This table is interactive. Click on the headers to sort the data.
13C NMR
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the isoxazolo[5,4-b]pyridine scaffold, X-ray diffraction studies have been instrumental in unambiguously confirming the structures of newly synthesized derivatives.
For instance, the crystal structures of several isoxazolo[4,5-b]pyridine derivatives have been successfully determined, providing definitive proof of their molecular connectivity and conformation in the solid state. nih.gov These studies are crucial for validating synthetic methodologies and for understanding intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the crystal lattice. nih.govmdpi.com The crystal structure of isoxazolo[4,5-b]pyridin-3-amine, a related compound, was determined to be monoclinic, with specific cell parameters a = 5.2140(2) Å, b = 6.8527(2) Å, c = 16.3538(5) Å, and β = 97.335(3)°. researchgate.net This level of detail is essential for building accurate computational models and for interpreting structure-activity relationships.
The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, serve as a benchmark for theoretical calculations. rcsb.org
Table: Crystallographic Data for Isoxazolo[4,5-b]pyridin-3-amine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.2140(2) |
| b (Å) | 6.8527(2) |
| c (Å) | 16.3538(5) |
| β (°) | 97.335(3) |
| Volume (ų) | 579.54(3) |
| Z | 4 |
| Rgt(F) | 0.0336 |
| wRref(F²) | 0.0881 |
| Temperature (K) | 293(2) |
Data sourced from a study on the crystal structure of isoxazolo[4,5-b]pyridin-3-amine. researchgate.net
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to investigate the properties and reactivity of molecules. These methods are particularly valuable for studying transient species, reaction mechanisms, and for predicting molecular properties that may be difficult to measure experimentally.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. fu-berlin.deresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. fu-berlin.de
Gas phase calculations are performed on an isolated molecule in a vacuum, providing insights into its intrinsic properties without the influence of a solvent. fu-berlin.de These calculations are used to determine optimized geometries, electronic energies, and vibrational frequencies. For example, DFT calculations have been used to study the geometric and electronic structure of isoxazole (B147169) and its derivatives, revealing how substituents affect properties like net charges, bond lengths, and dipole moments. researchgate.net
To better represent the behavior of molecules in a real-world chemical or biological environment, solvent effects are often included in computational models. The Solvation Model based on Density (SMD) is a universal continuum solvent model that can be applied to any charged or uncharged solute in any solvent. acs.orgscielo.br This model calculates the solvation free energy by considering the bulk electrostatic contribution and the cavity-dispersion-solvent structure. acs.org
DFT calculations using the SMD model have been employed to study the conformational behavior of molecules in solution. scielo.br For instance, in a study of 2-carbonyl-2H-azirines and their rearrangement to isoxazoles, DFT calculations at the B3LYP-D3/6-311+G(d,p) level with the SMD solvent model for acetonitrile (B52724) were used to determine the free energy of the species involved. mdpi.com The results showed that the biisoxazole products were more thermodynamically stable than the corresponding azirinylcarbonylisoxazoles by 4-5 kcal/mol. mdpi.com Similarly, the SMD model has been used to estimate the solvation free energies of potential drug candidates, providing insights into their solubility and bioavailability. nih.gov
Table: Comparison of Gas Phase and Solvent Model Calculations
| Property | Gas Phase Calculation | Solvent Model Calculation |
| Environment | Isolated molecule in a vacuum | Molecule in a continuous solvent medium |
| Focus | Intrinsic molecular properties | Properties in a specific solvent |
| Applications | Determining fundamental electronic structure | Predicting solubility, reactivity in solution |
| Example Method | DFT at B3LYP/6-31G(d) | DFT with SMD solvent model |
Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like this compound. The position of a labile proton can significantly impact the molecule's chemical and biological properties. Computational studies are essential for determining the relative stabilities of different tautomers.
In the closely related pyrazolo[3,4-b]pyridine system, two primary tautomeric forms are possible: the 1H- and 2H-isomers. nih.govmdpi.com Early computational studies using the AM1 method indicated that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 37.03 kJ/mol (nearly 9 kcal/mol). nih.govmdpi.com This thermodynamic preference for the 1H-form is crucial for understanding the reactivity and for the design of derivatives targeting specific biological interactions.
Similar computational approaches, such as DFT, can be applied to the this compound system to predict the most stable tautomeric form, which is likely the 3-hydroxy tautomer, although the corresponding oxo-tautomer may also be present in equilibrium.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent molecules.
While specific QSAR studies focused solely on this compound are not widely reported, QSAR models have been developed for related heterocyclic systems. For example, a 3D-QSAR study was conducted on isoxazole derivatives as farnesoid X receptor (FXR) agonists, leading to the identification of key structural features required for activity. nih.gov Another QSAR study on 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione analogues as antimycobacterial agents resulted in a model with good predictive power. researchgate.net These examples demonstrate the utility of QSAR in understanding the structure-activity landscape of heterocyclic compounds and suggest that a similar approach could be successfully applied to the this compound scaffold.
Gas Phase Calculations
Quantitative Structure-Retention Relationships (QSRR)
Quantitative Structure-Retention Relationship (QSRR) studies are powerful computational tools in analytical chemistry and drug discovery that aim to correlate the structural or physicochemical properties of compounds with their retention behavior in chromatographic systems. While direct QSRR studies on this compound are not extensively documented in publicly available literature, significant research has been conducted on the closely related class of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives. nih.govmdpi.comnih.govresearchgate.netmdpi.com These studies provide valuable insights into the molecular properties influencing chromatographic retention and, by extension, the potential behavior of related isoxazolopyridine scaffolds.
The primary goal of these investigations is to develop predictive models that can estimate the retention of newly synthesized compounds, thereby accelerating the process of physicochemical characterization, such as lipophilicity assessment. nih.gov Lipophilicity is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Research into isoxazolo[3,4-b]pyridine-3(1H)-one derivatives has employed various chromatographic techniques to establish retention data, which then serves as the dependent variable in QSRR models. These techniques include reversed-phase high-performance liquid chromatography (RP-HPLC) and biomimetic chromatography, such as immobilized artificial membrane (IAM) chromatography. nih.govmdpi.com
In one such study, the affinity of antifungal isoxazolo[3,4-b]pyridine-3(1H)-ones to phospholipids (B1166683) was assessed using IAM chromatography. nih.gov The retention data from this system, which mimics the lipid environment of cell membranes, was used to build a QSRR model. The model aimed to understand the influence of the compounds' physicochemical properties on their interaction with phospholipids. nih.gov
The development of these QSRR models involves the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's structure and properties. These descriptors are then correlated with the experimental retention times using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as genetic algorithm-partial least squares (GA-PLS) and differential evolution coupled with partial least squares (DE-PLS). nih.govnih.gov
The predictive power of the developed QSRR models is rigorously evaluated using statistical metrics. A good model will show a high correlation coefficient (R²) for the training set and, more importantly, good predictive ability for an external test set of compounds, often measured by the predictive squared correlation coefficient (Q²). For example, a QSRR model developed to predict the affinity of isoxazolone derivatives to human serum albumin (HSA) met the established criteria for a robust model (R² > 0.6 and Q² > 0.5), indicating its utility in predicting this important biological interaction. mdpi.com
The following interactive data tables summarize the types of molecular descriptors and chromatographic systems commonly used in QSRR studies of isoxazolopyridine derivatives, based on the available research.
Table 1: Chromatographic Systems and Conditions for QSRR Analysis of Isoxazolopyridine Analogs
| Chromatographic System | Stationary Phase | Mobile Phase Example | Measured Parameter | Reference |
| Reversed-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/water gradient | log kw (B13871080) (lipophilicity index) | nih.gov |
| Immobilized Artificial Membrane (IAM) Chromatography | IAM.PC.DD2 (Phosphatidylcholine) | Acetonitrile/phosphate buffer (pH 7.4) | CHIIAM (phospholipophilicity index) | nih.govmdpi.com |
| Human Serum Albumin (HSA) Chromatography | HSA-based | Acetonitrile/phosphate buffer (pH 7.4) | log kHSA (HSA affinity) | mdpi.comresearchgate.net |
| Reversed-Phase TLC | RP-18 F254s | Ethanol/water mixtures | RM0 (lipophilicity index) | nih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | - | Sodium dodecyl sulfate (B86663) (SDS) micelles in buffer | log k (retention factor) | nih.gov |
Table 2: Examples of Molecular Descriptor Classes Used in QSRR Models for Isoxazolopyridine Analogs
| Descriptor Class | Specific Examples | Information Encoded | Reference |
| Topological Descriptors | Balaban index, Kier & Hall connectivity indices | Molecular branching and connectivity | nih.gov |
| Geometrical Descriptors (3D) | Gravitational index, 3D-MoRSE descriptors | 3D representation of the molecule from atomic coordinates | mdpi.com |
| WHIM Descriptors | Total WHIM size (T), G-total (G) | Overall molecular size, shape, symmetry, and atom distribution | nih.govmdpi.com |
| GETAWAY Descriptors | HATS5m, R8u+ | Molecular geometry, topology, and atomic weights | nih.govmdpi.com |
| Electronic Descriptors | Dipole moment, HOMO/LUMO energies | Electron distribution and frontier molecular orbitals | nih.gov |
| Physicochemical Properties | Molar refractivity (AMR), LogP | Molar volume, polarizability, and lipophilicity | mdpi.com |
These studies on analogs of this compound demonstrate the utility of QSRR as a sophisticated computational method. By correlating detailed structural information with chromatographic behavior, QSRR models provide a deeper understanding of the intermolecular forces governing separation processes and offer a valuable tool for the in-silico prediction of important physicochemical and biological properties. nih.govmdpi.com
V. Derivatives and Analogues of Isoxazolo 5,4 B Pyridin 3 Ol
Substituted Isoxazolo[5,4-b]pyridin-3-ol Derivatives
The isoxazolo[5,4-b]pyridine (B12869864) ring system offers several positions for substitution, and the regioselectivity of these reactions is a critical aspect of its chemistry. The reactivity of the pyridine (B92270) and isoxazole (B147169) rings dictates the likely sites for electrophilic and nucleophilic attack.
Research has shown that direct substitution on the this compound core can be challenging. Therefore, synthetic strategies often involve the use of pre-functionalized precursors to build the desired substituted heterocyclic system. For instance, the synthesis of isoxazolo[5,4-b]pyridines can be achieved by the annulation of an isoxazole fragment to a pre-substituted pyridine ring. beilstein-journals.org This approach allows for the controlled introduction of substituents at specific positions.
An efficient method for synthesizing isoxazolo[4,5-b]pyridines bearing electron-withdrawing groups at positions 3 and 6 starts from readily available 2-chloro-3-nitro-6-R-pyridines. beilstein-journals.org The key step in this synthesis is an intramolecular nucleophilic substitution of the nitro group, a transformation facilitated by the presence of an electron-withdrawing substituent on the pyridine ring. beilstein-journals.org
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-chloro-3-nitropyridines | Ethyl acetoacetate, NaH, then in situ nitrosation | Ethyl 6-R-isoxazolo[4,5-b]pyridine-3-carboxylates | Good | beilstein-journals.org |
| 2-chloro-3-nitropyridines | DMF-DMA, then nitrosation | 6-R-isoxazolo[4,5-b]pyridine-3-carbaldehyde oximes | Moderate | beilstein-journals.org |
This table showcases synthetic routes to substituted isoxazolo[4,5-b]pyridines, a related isomer, highlighting the control over substitution patterns.
The introduction of various substituents onto the this compound framework can significantly alter its chemical reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the electron density distribution within the heterocyclic system, thereby affecting its susceptibility to further chemical transformations.
For example, the presence of electron-withdrawing groups on the pyridine ring of isoxazolo[4,5-b]pyridines facilitates the intramolecular nucleophilic substitution of a nitro group, which is a key step in their synthesis. beilstein-journals.org In a study on the base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, it was observed that the nature of the substituent on the arylhydrazone moiety dictates the outcome of the reaction. nih.gov Arylhydrazones with electron-withdrawing groups like 2,4-dinitro anilines were less likely to undergo rearrangement, likely due to the reduced nucleophilicity of the hydrazone anion. nih.gov
Conversely, substituents can also be introduced to enhance the biological activity of the resulting compounds. For instance, the substitution of various groups on the isoxazole ring is known to impart different biological activities. nih.gov
Regiospecific Substitution Patterns
Fused Ring Systems and Annulated Compounds
The isoxazolo[5,4-b]pyridine scaffold can be further elaborated by fusing additional rings, leading to more complex polycyclic systems with potentially unique properties.
The fusion of a benzene (B151609) ring to the pyridine moiety of isoxazolo[5,4-b]pyridine results in the isoxazolo[5,4-b]quinoline (B11913196) ring system. These derivatives have garnered significant interest due to their diverse pharmacological properties. jocpr.com
Several synthetic methods have been developed for the preparation of isoxazolo[5,4-b]quinolines. One common approach involves the microwave-assisted cyclization of 2-chloroquinoline-3-carbaldehydes with hydroxylamine (B1172632) hydrochloride in the presence of a base. jocpr.com This method offers advantages such as reduced reaction times and good to moderate yields. jocpr.com Another strategy involves the reaction of substituted quinoline (B57606) oximes using a mild base at room temperature. researchgate.net
| Starting Material | Reagents/Conditions | Product | Key Features | Reference |
| 2-chloroquinoline-3-carbaldehydes | NH2OH·HCl, NaOH, Microwave irradiation | Isoxazolo[5,4-b]quinoline derivatives | Efficient, good yields | jocpr.com |
| Substituted quinoline oximes | K2CO3, DMF, Room Temperature | Isoxazolo[5,4-b]quinoline derivatives | Mild conditions, good yields | researchgate.net |
| 3-Acyl/aroyl-2-chloro-6-alkoxy/6,7-dialkoxyquinolines | Hydroxylamine | Isoxazolo[5,4-b]quinolines | Versatile precursors | jocpr.com |
This table summarizes various synthetic approaches to isoxazolo[5,4-b]quinoline derivatives.
Fusing a pyrrole (B145914) ring to the isoxazole moiety of the parent compound leads to pyrrolo[3,2-d]isoxazole derivatives. These compounds have been synthesized and evaluated for their biological activities. clockss.org
A key synthetic route to this heterocyclic system involves the reaction of 3-methylisoxazol-5-amine with 2-chloro-1-(1H-indol-3-yl)ethanone in the presence of a base. clockss.org The reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization. clockss.org The synthesis of pyrrolo[3,4-d]isoxazolines has also been achieved via a one-pot radical functionalization/cycloaddition of methyl ketone, tert-butyl nitrite, and maleimide. rsc.org
Expanding the pyridine ring of isoxazolo[5,4-b]pyridine to a seven-membered azepine ring gives rise to isoxazolo[5,4-b]azepine derivatives. The synthesis of isoxazolo[5,4-b]azepine-4,7-dione has been accomplished using 3-methylisoxazol-5-amine as a key intermediate. clockss.org Another related system, isoxazolo[4,5-b]azepines, can be synthesized through a Michael addition followed by reductive cyclization. ijpcbs.com
Spirooxindole Derivatives Fused with Isoxazolo[5,4-b]pyridine
Spirooxindoles are noted for their distinctive three-dimensional topographies and are often considered privileged structures in the development of new chemical entities. researchgate.net The creation of [indoline-3,4′-isoxazolo[5,4-b]pyridine] fused spirooxindole derivatives represents a sophisticated fusion of these two important heterocyclic systems.
A highly convergent and efficient protocol for the synthesis of these complex molecules has been reported, utilizing a Brønsted acid-catalyzed three-component tandem Knoevenagel/Michael addition reaction. researchgate.net This method is distinguished by its operational simplicity, high degree of chemoselectivity, and excellent atom economy, leading to high yields of the target compounds. researchgate.net Green chemistry principles have also been applied to the synthesis of related spiro derivatives. One such method is a four-component reaction that employs an inexpensive and recyclable alum [KAl(SO₄)₂·12H₂O] catalyst in an ionic liquid to produce spiro[indoline-pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine] derivatives. researchgate.net Another eco-friendly approach uses ultrasonic irradiation to promote the reaction in the presence of organocatalysts such as Thiamine hydrochloride (Vitamin B1). tandfonline.com
Isoxazolo[4,5-b]pyridine (B12869654) Systems as Related Scaffolds
The isoxazolo[4,5-b]pyridine framework, a constitutional isomer of the isoxazolo[5,4-b]pyridine system, is a scaffold of considerable interest due to the diverse biological activities reported for its derivatives. nih.govbeilstein-journals.org
Synthesis: The construction of the isoxazolo[4,5-b]pyridine ring system is generally approached via two main strategies: the annulation (ring-forming) of an isoxazole fragment onto a pyridine ring, or the formation of a pyridine ring from an appropriately substituted isoxazole. nih.govbeilstein-journals.org A well-established and efficient synthesis begins with 2-chloro-3-nitropyridines, where the key step is an intramolecular nucleophilic substitution of the nitro group to achieve cyclization. nih.govbeilstein-journals.org Alternative pathways involve the cyclization of 2-substituted 3-halopyridines or 3-hydroxypyridines. beilstein-journals.org Syntheses can also commence from isoxazole precursors, such as 4-amino-5-benzoylisoxazoles, which are reacted with ketones or 1,3-dicarbonyl compounds to construct the fused pyridine ring. beilstein-journals.orgresearchgate.net
Interactive Table 1: Comparison of Synthetic Approaches for Isoxazolopyridine Scaffolds
| Scaffold | Starting Materials | Key Reaction Type |
| Isoxazolo[5,4-b]pyridine | 3-Aminoisoxazole, 1,3-dicarbonyl compounds | Microwave-assisted condensation scispace.com |
| Isoxazolo[4,5-b]pyridine | 2-Chloro-3-nitropyridines | Intramolecular nucleophilic substitution nih.govbeilstein-journals.org |
| Isoxazolo[4,5-b]pyridine | 4-Amino-5-benzoylisoxazoles, ketones | Condensation/Cyclization beilstein-journals.orgresearchgate.net |
Biological Activity: Derivatives from both the isoxazolo[5,4-b]pyridine and isoxazolo[4,5-b]pyridine series have shown notable biological potential, especially as antiproliferative agents. ptfarm.pl Research has confirmed that derivatives of both scaffolds possess anticancer, antibacterial, and cytotoxic properties. nih.govbeilstein-journals.org For example, specific sulfonamide derivatives of isoxazolo[5,4-b]pyridine, namely N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide, exhibited antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. ptfarm.pl These same compounds also demonstrated a 50% inhibition of proliferation (IC₅₀) in the MCF7 breast carcinoma cell line. ptfarm.pl Concurrently, various derivatives of the isomeric isoxazolo[4,5-b]pyridine system have been independently identified as having anticancer and antiproliferative activities. nih.govbeilstein-journals.org
Pyrazolo[3,4-b]pyridine Systems as Related Scaffolds
Pyrazolo[3,4-b]pyridines, which feature a fused pyrazole (B372694) and pyridine ring, constitute another important class of related heterocyclic compounds. mdpi.com This scaffold is a cornerstone in many pharmaceutically active compounds due to its proven track record across a wide range of biological applications. mdpi.com
Synthesis: The pyrazolo[3,4-b]pyridine core is accessible through several synthetic routes. mdpi.com A common and versatile method is the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound. mdpi.com A notable consideration in this synthesis is that if the 1,3-dicarbonyl reactant is asymmetrical, the reaction can yield two distinct regioisomers, with the final product distribution governed by the differing electrophilicity of the two carbonyl groups. mdpi.com An alternative two-step synthesis involves the cyclization of 5-amino-1-phenylpyrazole (B52862) with a suitable unsaturated ketone, often in the presence of a catalyst like zirconium tetrachloride (ZrCl₄). mdpi.com
Tautomeric Considerations: A fundamental chemical characteristic of pyrazolo[3,4-b]pyridines that lack a substituent on a pyrazole nitrogen atom is their ability to exist as different tautomers. mdpi.comdntb.gov.ua The two primary tautomeric forms are the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine. mdpi.combohrium.com Theoretical AM1 calculations have shown that the 1H-tautomer is the more stable form by a significant margin of almost 9 kcal/mol. mdpi.com While a third, less common 7H-tautomer is possible through migration to the pyridine nitrogen, experimental studies on N-alkylation show that substitution occurs at the N1 and N2 positions of the pyrazole ring, not on the pyridine nitrogen. bohrium.com The precise structure and differentiation of these regioisomers can be unequivocally determined using advanced nuclear magnetic resonance (NMR) techniques, including NOESY and ¹H-¹³C/¹⁵N HMBC experiments. bohrium.com
Vi. Applications of Isoxazolo 5,4 B Pyridin 3 Ol in Chemical Research
Scaffold Hopping and Core Structure Editing in Drug Design
Scaffold hopping is a prominent strategy in drug discovery that involves replacing the core structure of a known active compound with a chemically different motif while aiming to retain or improve its biological activity. researchgate.netnih.gov This approach is crucial for discovering novel intellectual property, enhancing pharmacokinetic properties, and circumventing issues associated with an existing chemical series. The Isoxazolo[5,4-b]pyridine (B12869864) framework is a valuable candidate for such endeavors due to its unique combination of hydrogen bond donors and acceptors, aromaticity, and rigid structure, which can mimic the pharmacophoric features of other known bioactive scaffolds.
The isoxazole (B147169) moiety itself is a well-established player in medicinal chemistry, often used to replace other rings in lead optimization. nih.gov The fusion with a pyridine (B92270) ring, as in Isoxazolo[5,4-b]pyridine, creates a more complex and sterically defined structure that can be used to explore new chemical space. For instance, research on sirtuin inhibitors saw the replacement of a pyrimidinedione ring with other heterocycles like isoxazol-5-one to modulate activity and selectivity, demonstrating the principle of using isoxazole-based cores in core structure editing. acs.org Similarly, the Isoxazolo[5,4-b]pyridine scaffold can be considered a bioisosteric replacement for other fused systems, such as quinazolines or benzisoxazoles, in the search for new therapeutic agents, including novel Toll-Like Receptor 7 (TLR7) agonists where a quinazoline (B50416) ring was replaced by an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold. acs.org
Table 1: Comparison of Isoxazolo[5,4-b]pyridine with Other Bioactive Scaffolds
| Scaffold | Key Structural Features | Relevance in Scaffold Hopping |
|---|---|---|
| Isoxazolo[5,4-b]pyridine | Fused aromatic system, N and O heteroatoms, H-bond donor/acceptor sites. | Acts as a rigid scaffold to mimic peptide turns or replace other bicyclic systems like quinazoline; offers unique electronic properties. |
| Quinazoline | Fused pyrimidine (B1678525) and benzene (B151609) rings; multiple H-bond acceptors. | A common core in kinase inhibitors (e.g., Gefitinib). The Isoxazolo[5,4-b]pyridine core can be a potential replacement to alter solubility and metabolic stability. |
| Benzisoxazole | Fused benzene and isoxazole rings. | Found in antipsychotic drugs (e.g., Risperidone). The pyridine nitrogen in the Isoxazolo[5,4-b]pyridine scaffold introduces an additional interaction point and modifies basicity. |
| Indole | Fused pyrrole (B145914) and benzene rings; H-bond donor. | A privileged structure in medicinal chemistry. The Isoxazolo[5,4-b]pyridine scaffold provides a different arrangement of heteroatoms, potentially leading to altered target selectivity. |
Development of Small Molecule Libraries
The creation of small molecule libraries is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new lead compounds. The Isoxazolo[5,4-b]pyridine scaffold is particularly well-suited for library synthesis due to the availability of efficient synthetic routes that allow for the introduction of diverse substituents.
A significant advancement in this area is the use of microwave-assisted, multi-component reactions to generate libraries of polycyclic-fused Isoxazolo[5,4-b]pyridines. nih.gov This method, which can be performed in water without a catalyst, represents an environmentally friendly and efficient approach to rapidly produce a wide range of derivatives. nih.gov Such protocols are ideal for drug discovery efforts where speed and diversity are paramount. nih.gov
Research has demonstrated the synthesis of various Isoxazolo[5,4-b]pyridine derivatives starting from common intermediates like 3-methylisoxazol-5-amine or 3-aminoisoxazolo[5,4-b]pyridine. clockss.orgptfarm.pl These starting materials can be reacted with a variety of reagents to build a library of compounds with different functionalities, which are then screened for biological activity. For example, libraries of sulfonamide derivatives of Isoxazolo[5,4-b]pyridine have been synthesized and evaluated for their antibacterial and antiproliferative activities. ptfarm.pl The cytotoxic properties of other newly synthesized derivatives have also been tested against human cancer cell lines, highlighting the role of this scaffold in oncology research. clockss.org
Table 2: Examples of Isoxazolo[5,4-b]pyridine Library Synthesis
| Derivative Class | Synthetic Approach | Key Features | Target Application |
|---|---|---|---|
| Polycyclic-fused Isoxazolo[5,4-b]pyridines | Microwave-assisted one-pot tandem reaction in water. nih.gov | Green chemistry, catalyst-free, rapid access to diversity. | General drug discovery screening libraries. nih.gov |
| Sulfonamide Isoxazolo[5,4-b]pyridines | Reaction of 3-aminoisoxazolo[5,4-b]pyridine with aryl sulfonic chlorides. ptfarm.pl | Combines two known pharmacophores (isoxazolopyridine and sulfonamide). | Antibacterial and antiproliferative screening. ptfarm.pl |
| Substituted Isoxazolo[5,4-b]pyridines | Three-component reaction of 3-methylisoxazol-5-amine, an aldehyde, and a C-H acid (e.g., dimedone). scispace.com | High efficiency and atom economy. | Antioxidant and biological activity screening. scispace.com |
| 4-Amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | Reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate. clockss.org | Creates a highly functionalized core for further derivatization. | Anticancer activity evaluation. clockss.org |
Advanced Synthetic Reagents
Beyond its direct use in bioactive molecules, Isoxazolo[5,4-b]pyridin-3-ol and its simpler derivatives, like Isoxazolo[5,4-b]pyridin-3-amine, function as advanced synthetic reagents or building blocks. sigmaaldrich.comsigmaaldrich.com These compounds provide a pre-formed bicyclic core onto which more complex functionality can be built, streamlining the synthesis of elaborate target molecules.
The chemical reactivity of the scaffold allows for selective functionalization at multiple positions. For example, the amino group of Isoxazolo[5,4-b]pyridin-3-amine is a versatile handle for forming amide, sulfonamide, or urea (B33335) linkages, enabling the connection of the core to other chemical moieties. ptfarm.pl The synthesis of N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide demonstrates the use of the amine as a nucleophile to react with sulfonyl chlorides. ptfarm.pl
Furthermore, the isoxazole ring itself possesses latent reactivity that can be exploited in synthesis. While not yet specifically documented for the this compound system, isoxazoles are known to undergo ring-opening reactions under certain conditions (e.g., photoreactivity or reduction), which can transform the heterocycle into other useful structures. This inherent chemical potential makes the Isoxazolo[5,4-b]pyridine scaffold a strategic starting point for synthetic campaigns aimed at producing novel and complex molecular architectures.
Table 3: Isoxazolo[5,4-b]pyridine Core as a Synthetic Building Block
| Reagent/Intermediate | Reaction Type | Product Class | Reference |
|---|---|---|---|
| 3-Aminoisoxazolo[5,4-b]pyridine | Nucleophilic substitution / Acylation | Sulfonamide or amide derivatives | ptfarm.pl |
| 3-Methylisoxazol-5-amine | Multi-component cyclocondensation | Substituted Isoxazolo[5,4-b]pyridines and quinolones | clockss.orgscispace.com |
| 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Amide coupling | Amide derivatives for biological testing |
Q & A
Q. What are the established synthetic routes for Isoxazolo[5,4-b]pyridin-3-ol, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclization reactions involving hydroxylamine and α-cyano esters or ketones. For example, Bauer and Nambury (1961) demonstrated that α-cyano esters react with hydroxylamine under basic conditions to form isoxazolone intermediates, which can undergo further cyclization . Reaction parameters such as pH, temperature, and solvent polarity critically affect regioselectivity and yield. Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (reflux) promote thermodynamic products. Purification via recrystallization (e.g., ethanol/DMF mixtures) is commonly employed to isolate the target compound .
Q. How should researchers safely handle this compound in laboratory settings?
Personal protective equipment (PPE) compliant with EN 374/ISO 374 standards is mandatory. Use nitrile gloves inspected for integrity before use, and avoid direct skin contact due to potential irritation . Work under fume hoods to minimize inhalation risks, and store the compound in airtight containers at 2–8°C to prevent degradation. Contaminated waste must be disposed of via approved hazardous waste protocols .
Q. What spectroscopic methods are optimal for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the heterocyclic structure. For example, the coupling constant between H-2 and H-4 in the pyridine ring typically appears at δ 8.1–8.3 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation. Crystallographic data (e.g., CCDC 1876881) can resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How do structural modifications to the this compound core impact its physicochemical and biological properties?
Substituents at positions 4 and 6 significantly alter electronic density and bioactivity. For instance, introducing a chlorophenyl group at position 6 enhances lipophilicity and receptor binding affinity, as seen in analogs like 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid . Computational modeling (e.g., DFT calculations) can predict charge distribution and guide rational design .
Q. What strategies resolve contradictions in reported synthetic yields or regioselectivity?
Discrepancies in literature data often arise from variations in reagent purity or reaction monitoring. Reproducibility can be improved by standardizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) and using in-situ FTIR or HPLC to track intermediate formation . For example, Khan and Rafala (1975) reported divergent regioselectivity for isoxazolo-pyridinones depending on the substitution pattern of starting materials .
Q. How can mechanistic studies elucidate the cyclization pathway of this compound derivatives?
Isotopic labeling (e.g., ¹⁵N-hydroxylamine) and kinetic isotope effect (KIE) studies can distinguish between concerted vs. stepwise cyclization mechanisms. Taurins and Khouw (1973) used isotopic tracing to confirm a [3+2] cycloaddition mechanism in isothiazolo-pyridine synthesis, a process analogous to isoxazolo systems .
Q. What role does this compound play in medicinal chemistry, and how are structure-activity relationships (SAR) explored?
The scaffold’s rigid heterocyclic core makes it a promising pharmacophore for kinase inhibition or antimicrobial activity. SAR studies involve systematic substitution at positions 3 and 5, followed by in vitro assays (e.g., MIC testing for antibiotics). For example, Malinka and Rutkowska (1997) demonstrated that 2H-4,6-dimethyl derivatives exhibit anorectic activity via serotonin receptor modulation .
Methodological Resources
- Synthetic Protocols : Refer to cyclization methods by Bauer (1961) and Taurins (1973) .
- Analytical Workflows : Combine NMR (Bruker Avance III), HRMS (Thermo Q-Exactive), and crystallography (Rigaku XtaLAB) .
- Safety Guidelines : Follow EN 374/ISO 374 standards for PPE and OSHA-compliant waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
